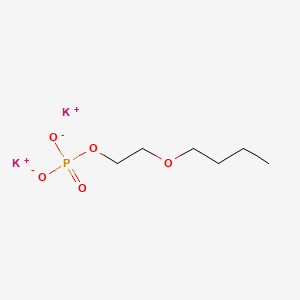

Dipotassium 2-butoxyethyl phosphate

Description

Contextualization within Organophosphate Ester Chemistry Research

Organophosphate esters (OPEs) are organic derivatives of phosphoric acid and are categorized as mono-, di-, or triesters based on the number of ester linkages. nih.gov Historically, research in this field has been driven by their wide-ranging industrial applications, including as flame retardants, plasticizers, and pesticides. nih.govnih.gov

Mono- and diesters of organophosphates are generally more water-soluble than their triester counterparts. wikipedia.org The academic inquiry into these compounds often revolves around their synthesis, physicochemical properties, and interactions with biological and environmental systems. nih.govresearchgate.net The presence of the alkoxyethyl group in Dipotassium (B57713) 2-butoxyethyl phosphate (B84403) introduces an ether linkage, which can influence its polarity, solubility, and reactivity compared to simple alkyl phosphate esters.

Rationale for Academic Investigation of Alkoxyethyl Phosphate Salts

The investigation of alkoxyethyl phosphate salts like Dipotassium 2-butoxyethyl phosphate in an academic setting is driven by several factors. The inclusion of an ether functional group within the alkyl chain can impart unique surfactant properties. researchgate.netontosight.ai This makes them of interest for studies on surface tension, micelle formation, and potential applications in detergency and as emulsifying agents. nih.govontosight.ai

Furthermore, the salt form of these esters, in this case, the dipotassium salt, ensures high water solubility, a crucial characteristic for various chemical and biological studies. wikipedia.org Research into such compounds contributes to a broader understanding of structure-property relationships within the vast family of organophosphate esters. nih.govresearchgate.net The study of their synthesis also presents academic challenges and opportunities for developing novel and efficient phosphorylation methods. nih.gov

Physicochemical Properties of Related Organophosphate Esters

While specific experimental data for this compound is not widely available in public literature, the properties of related organophosphate esters can provide valuable context. The following table summarizes key physicochemical properties for Tris(2-butoxyethyl) phosphate (TBEP), a closely related triester, and Dipotassium butyl phosphate, a related dipotassium salt.

| Property | Tris(2-butoxyethyl) phosphate (TBEP) | Dipotassium butyl phosphate |

| Molecular Formula | C18H39O7P sigmaaldrich.com | C4H9K2O4P nih.gov |

| Molecular Weight | 398.47 g/mol sigmaaldrich.com | 230.28 g/mol nih.gov |

| Form | Liquid sigmaaldrich.com | Not specified |

| Density | 1.006 g/mL at 25 °C sigmaaldrich.com | Not specified |

| Boiling Point | 215-228 °C at 4 mmHg sigmaaldrich.com | Not specified |

| Vapor Pressure | 0.03 mmHg at 150 °C sigmaaldrich.com | Not specified |

| Refractive Index | n20/D 1.438 sigmaaldrich.com | Not specified |

This table presents data for related compounds to provide context for the properties of this compound.

Synthesis of Alkoxyethyl Phosphate Salts

The synthesis of organophosphate monoesters, the precursors to their salts, can be achieved through several established chemical routes. One common industrial method involves the reaction of an alcohol with a phosphorylating agent such as phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3). wikipedia.org

For a compound like 2-butoxyethyl phosphate, the synthesis would typically involve the reaction of 2-butoxyethanol (B58217) with a suitable phosphorylating agent. The subsequent formation of the dipotassium salt is achieved by neutralizing the resulting phosphoric acid monoester with two equivalents of a potassium base, such as potassium hydroxide.

A general representation of the synthesis can be described in two main steps:

Phosphorylation of the Alcohol: 2-butoxyethanol + Phosphorylating Agent → 2-butoxyethyl phosphoric acid + Byproducts

Neutralization to Form the Salt: 2-butoxyethyl phosphoric acid + 2 KOH → this compound + 2 H2O

The choice of phosphorylating agent and reaction conditions can be tailored to optimize the yield of the desired monoester over di- and triesters. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68389-63-9 |

|---|---|

Molecular Formula |

C6H13K2O5P |

Molecular Weight |

274.33 g/mol |

IUPAC Name |

dipotassium;2-butoxyethyl phosphate |

InChI |

InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |

InChI Key |

VNRLBVFSQLHMPD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCOCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dipotassium 2 Butoxyethyl Phosphate

Novel Synthetic Routes and Reaction Pathway Optimization

The traditional synthesis of alkyl phosphates often involves the reaction of an alcohol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoric acid. For instance, the industrial synthesis of the related compound, tris(2-butoxyethyl) phosphate (B84403) (TBEP), can be achieved through the direct esterification of 2-butoxyethanol (B58217) with phosphorus oxychloride. google.comecetoc.org A similar principle can be applied to produce the monoester precursor to dipotassium (B57713) 2-butoxyethyl phosphate, followed by neutralization with potassium hydroxide. A patented method for producing dipotassium hydrogen phosphate involves reacting urea (B33335) phosphate with potassium hydroxide, suggesting an alternative route using phosphate precursors. google.com

However, these classical methods can suffer from drawbacks such as the use of hazardous reagents and the formation of byproducts like hydrogen chloride. google.com Modern research focuses on developing novel catalytic systems and optimizing reaction pathways to overcome these limitations.

Catalytic Innovations: Recent advancements have introduced a variety of catalytic systems to make phosphate ester synthesis more efficient and selective.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective organocatalysts for the transesterification of phosphorus esters under mild conditions. rsc.org This metal-free approach offers an alternative to the Michaelis-Arbuzov reaction, which can be inefficient for certain substrates. rsc.org

Iodine-Catalyzed Phosphorylation: Molecular iodine can catalyze the phosphorylation of alcohols using hydrogen peroxide as a mild oxidant, providing a simple and effective method for forming P-O bonds. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis enables the reaction of N-alkoxypyridinium salts with phosphites to generate a wide range of phosphate esters under gentle conditions. organic-chemistry.org

Process Optimization: Reaction pathway optimization aims to improve yield, purity, and safety.

Flow Chemistry: Microflow reactors allow for the rapid and controlled alcoholysis of phosphorus trichloride. organic-chemistry.org This technique enables the sequential substitution of chlorine atoms to produce unsymmetrical H-phosphonates with high precision by carefully controlling base concentration at each step. organic-chemistry.org

Solvent-Free and High-Temperature Reactions: Some processes involve heating polyols with phosphoric acid under reduced pressure to remove water as it forms, driving the reaction to completion and yielding a mixture of organophosphate esters. google.com

The table below compares different synthetic approaches applicable to phosphate ester synthesis.

Table 1: Comparison of Synthetic Routes for Phosphate Esters

| Methodology | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Esterification | Phosphorus Oxychloride (POCl₃), Alcohol | Varies, often with base to neutralize HCl | Well-established, direct | google.com |

| Transesterification | N-Heterocyclic Carbene (NHC) | Mild, metal-free | High yields, good for hindered substrates | rsc.org |

| Oxidative Phosphorylation | Molecular Iodine, H₂O₂ | Mild, catalytic | Avoids harsh halogenating agents | organic-chemistry.org |

| Photoredox Catalysis | Visible Light, Photocatalyst | Mild, ambient temperature | High functional group tolerance | organic-chemistry.org |

| Flow Chemistry | Microflow Reactor | Rapid (<15 s), 20 °C | Precise control, fast reaction times | organic-chemistry.org |

Regioselective Functionalization Approaches

Regioselectivity refers to the control over which specific functional group in a molecule reacts. In the synthesis of phosphate esters from polyols or other molecules with multiple potential reaction sites, achieving regioselectivity is a significant challenge. While 2-butoxyethanol has only one primary hydroxyl group for phosphorylation, the principles of regioselective functionalization are crucial in the broader context of phosphate ester chemistry. nih.gov

Researchers have developed several strategies to direct the phosphorylation to a specific site:

Directing Groups: The presence of certain functional groups on a substrate can direct a catalyst to a specific location. For example, phosphonate-directed catalytic asymmetric hydroboration demonstrates how a phosphonate (B1237965) group can control the regiochemistry of a reaction on an alkene. nih.gov This principle can be adapted to guide phosphorylating agents.

Catalyst Control: Chiral catalysts and ligands can create a specific steric and electronic environment that favors reaction at one site over another. Gold catalysis using bifunctional phosphine (B1218219) ligands has been shown to achieve complete regiochemical control in the deprotonation of gold carbene intermediates, leading to the formation of specific cyclopentadienyl (B1206354) esters. escholarship.org

Enzymatic Catalysis: Enzymes are highly specific catalysts that can functionalize molecules with near-perfect regioselectivity, although their application in industrial-scale chemical synthesis can be limited by cost and stability.

Stepwise Synthesis with Protecting Groups: A classic chemical approach involves protecting all but the desired reactive site, performing the phosphorylation, and then deprotecting the other groups. While effective, this adds steps and generates more waste.

The development of methods that offer inherent regioselectivity without the need for extensive protecting group chemistry is a key goal in modern organic synthesis. escholarship.orgnih.gov

Table 2: Examples of Regioselective Functionalization Techniques in Organic Synthesis

| Technique | Principle | Application Example | Key Advantage | Reference |

|---|---|---|---|---|

| Directing Groups | A functional group on the substrate steers the reagent to a nearby site. | Phosphonate-directed hydroboration of alkenes. | High control over product isomerism. | nih.gov |

| Cooperative Catalysis | A ligand with a functional group assists the metal catalyst. | Gold-catalyzed cycloisomerization using an aniline-based phosphine ligand. | Enables formation of less stable isomers with high regioselectivity. | escholarship.org |

| Iodo(III)functionalization | A cationic iodine(III) electrophile activates alkynes for nucleophilic attack. | Regio- and stereoselective synthesis of enol phosphate esters from alkynes. | Creates complex structures in a single, selective step. | nih.gov |

Green Chemistry Principles in Phosphate Ester Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com The application of these principles to phosphate ester synthesis is an area of active research, aiming to make production more sustainable. sciencedaily.comnih.gov

Key green chemistry strategies include:

Use of Greener Solvents: Traditional organic solvents are often toxic, flammable, and derived from petrochemicals. nih.govyoutube.com Research is exploring alternatives such as:

Water: Performing reactions in water can eliminate the need for organic solvents. nih.govnih.gov For example, the transformation of tertiary benzyl (B1604629) alcohols using N-halosuccinimides is more efficient in water. nih.gov

Bio-based Solvents: Solvents derived from renewable biomass, such as cyclopentyl methyl ether or ethyl lactate, are being investigated as replacements for conventional solvents like hexane (B92381) and toluene (B28343). rsc.orgyoutube.com

Solvent-Free Conditions: Conducting reactions without any solvent can significantly reduce waste and simplify product purification. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalysts is a core principle of green chemistry.

Urea as a Catalyst: In the phosphorylation of cellulose, urea can be used as a catalyst in an aqueous system, which is a more environmentally friendly approach compared to methods requiring organic solvents. nih.govresearchgate.net

Heterogeneous Catalysts: Solid-supported catalysts, such as phosphate-based fertilizers (e.g., MAP, DAP), can be easily separated from the reaction mixture and potentially recycled, simplifying the process and reducing waste. mdpi.com

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure reduces energy consumption. nih.gov The use of photoredox or microflow reactor technologies contributes to this goal by enabling rapid reactions under mild conditions. organic-chemistry.org

The table below contrasts traditional and green approaches to chemical synthesis, with relevance to phosphate ester production.

Table 3: Green Chemistry Approaches in Phosphate Ester Synthesis

| Principle | Traditional Method | Green Alternative | Environmental Benefit | Reference |

|---|---|---|---|---|

| Solvent Choice | Use of volatile organic compounds (VOCs) like toluene or dichloromethane. | Use of water, bio-solvents (ethyl lactate), or solvent-free conditions. | Reduced toxicity, waste, and reliance on fossil fuels. | nih.govrsc.org |

| Reagents/Catalysts | Stoichiometric use of hazardous reagents (e.g., POCl₃). | Catalytic amounts of urea, iodine, or recyclable heterogeneous catalysts. | Reduced waste, improved atom economy, lower hazard profile. | organic-chemistry.orgnih.govmdpi.com |

| Energy Consumption | Reactions requiring high heat and pressure. | Reactions at ambient temperature (e.g., photocatalysis) or rapid, efficient heating (microflow reactors). | Lower energy usage and carbon footprint. | organic-chemistry.org |

| Process Design | Multi-step synthesis with protecting groups. | Single-step, highly selective catalytic reactions. | Fewer steps, less waste, increased efficiency. | escholarship.org |

Physicochemical Interactions and Solution Behavior of Dipotassium 2 Butoxyethyl Phosphate

Interfacial Phenomena and Surface Activity Studies

Phosphate (B84403) esters, as a class of anionic surfactants, are recognized for their ability to reduce surface tension at interfaces, such as between oil and water or air and water. venus-goa.comlankem.com This surface activity is a direct result of their amphiphilic molecular structure, which consists of a hydrophilic phosphate head group and a lipophilic (hydrophobic) tail. In the case of Dipotassium (B57713) 2-butoxyethyl phosphate, the 2-butoxyethyl group constitutes the hydrophobic portion, while the dipotassium phosphate group provides the hydrophilic character.

The effectiveness of phosphate esters in reducing interfacial tension makes them valuable as wetting agents and emulsifiers. venus-goa.comcolonialchem.com The specific properties can be tailored based on the structure of the alkyl group and the degree of esterification (mono- or di-ester). cosmeticsciencetechnology.com Generally, dialkyl phosphates are considered more lipophilic and are often better emulsifying agents, while monoalkyl phosphates tend to be more water-soluble and are preferred for applications requiring detergency and foaming. cosmeticsciencetechnology.com

| Property | Monoalkyl Phosphate | Dialkyl Phosphate |

| Primary Function | Detergency, Foaming | Emulsification |

| Solubility | More Hydrophilic | More Lipophilic |

| Interfacial Activity | Effective | Effective |

This table presents generalized properties of mono- and dialkyl phosphate esters based on available literature. Specific values for Dipotassium 2-butoxyethyl phosphate are not available.

Micellization and Self-Assembly Research

Surfactants in an aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), spontaneously self-assemble into organized structures called micelles. jeeadv.ac.in In these aggregates, the hydrophobic tails orient towards the core to minimize contact with water, while the hydrophilic head groups form the outer surface, interacting with the surrounding aqueous environment.

For anionic surfactants like this compound, the hydrophilic phosphate head groups would form the corona of the micelle, with the potassium ions acting as counter-ions in the surrounding solution. The formation of micelles is a key factor in the detergent and solubilizing capabilities of surfactants.

Specific experimental data on the critical micelle concentration (CMC) and the aggregation number for this compound are not found in the reviewed literature. However, it is established that the CMC of surfactants is influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic head group, and the presence of electrolytes in the solution. researchgate.net For ionic surfactants, an increase in electrolyte concentration generally leads to a decrease in the CMC. researchgate.net

Colloid Science Applications and Stability Mechanisms

In the realm of colloid science, phosphate esters are valued for their role in the stabilization of dispersions and emulsions. colonialchem.com Their ability to adsorb at the surface of particles or droplets can prevent aggregation and settling, thereby enhancing the stability of the colloidal system. acs.org

The stability imparted by anionic surfactants like this compound arises from a combination of electrostatic and steric repulsion mechanisms. When the surfactant molecules adsorb onto the surface of colloidal particles, the charged phosphate head groups create a surface charge. This leads to electrostatic repulsion between the particles, preventing them from approaching each other and flocculating. nih.gov

Furthermore, the layer of adsorbed surfactant molecules can provide a steric barrier, which also contributes to the stability of the colloid. rsc.org The presence of the butoxyethyl groups would form a protective layer around the particles. Phosphate esters are noted for their stability over a broad pH range and good electrolyte tolerance, which are advantageous properties in many formulations. venus-goa.comlankem.com Their corrosion-inhibiting properties are an additional benefit in certain applications. lankem.comcolonialchem.com Dipotassium phosphate, in a more general sense, is also used as an emulsifier and stabilizer in various applications, including food products. foodadditives.netcanada.ca

Spectroscopic and Chromatographic Characterization Techniques for Dipotassium 2 Butoxyethyl Phosphate

Advanced Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For Dipotassium (B57713) 2-butoxyethyl phosphate (B84403), both ¹H and ³¹P NMR would be particularly informative.

¹H NMR: The proton NMR spectrum would provide a detailed map of the hydrogen atoms within the 2-butoxyethyl moiety. Based on data from the related compound TBEP, the expected chemical shifts for the protons in Dipotassium 2-butoxyethyl phosphate would be in characteristic regions. chemicalbook.com The terminal methyl group (CH₃) of the butyl chain would appear as a triplet at the most upfield position. The subsequent methylene (B1212753) groups (CH₂) of the butyl chain and the ethoxy group would exhibit more complex splitting patterns (multiplets) at progressively downfield shifts due to their proximity to the electronegative oxygen atoms.

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and provides valuable information about the chemical environment of the phosphorus atom. For organophosphate esters, the ³¹P chemical shift is sensitive to the nature of the groups attached to the phosphate core. In a low salt concentration, the ³¹P NMR spectrum of a similar poly[d(A-T)] structure showed two resonances at -4.25 ppm and -4.41 ppm. nih.gov For this compound, a single sharp resonance would be expected, with its chemical shift influenced by the ionic nature of the potassium salts.

Predicted ¹H NMR Chemical Shifts for the 2-Butoxyethyl Group

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~0.9 | Triplet |

| CH₂ (butyl) | ~1.3-1.6 | Multiplet |

| O-CH₂ (butyl) | ~3.4 | Triplet |

| O-CH₂ (ethyl) | ~3.6 | Triplet |

Mass Spectrometry Fragmentation Pathway Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique, likely in negative ion mode to detect the phosphate anion.

The fragmentation of organophosphate esters is well-studied. massbank.jp Upon ionization, the parent ion of the 2-butoxyethyl phosphate anion would be observed. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the C-O and P-O bonds. Characteristic fragment ions would correspond to the loss of the butoxy group and further fragmentation of the ethyl phosphate backbone.

Predicted Mass Spectrometry Fragmentation of the 2-Butoxyethyl Phosphate Anion

| Ion | m/z (amu) | Description |

|---|---|---|

| [C₆H₁₄O₄P]⁻ | 181.06 | Parent Ion (2-butoxyethyl phosphate) |

| [C₄H₉O]⁻ | 73.06 | Butoxide ion |

| [C₂H₆O₄P]⁻ | 125.00 | Ethyl phosphate ion |

| [H₂PO₄]⁻ | 96.97 | Dihydrogen phosphate ion |

High-Resolution Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the choice depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like phosphate salts. selleckchem.com A reversed-phase C18 column could be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection could be achieved using a conductivity detector or by mass spectrometry (LC-MS). The retention time would be dependent on the specific chromatographic conditions.

Gas Chromatography (GC): For GC analysis, derivatization of the non-volatile this compound would be necessary to convert it into a volatile compound. This could be achieved by silylation. Once derivatized, the compound can be analyzed using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS). ecetoc.orgsigmaaldrich.com The retention time on a standard non-polar or medium-polarity column would be specific to the derivative.

Suggested Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Water/Acetonitrile Gradient | Conductivity, MS |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the P-O and C-O bonds. chemicalbook.com A very strong and broad band is expected in the region of 1250-1100 cm⁻¹ due to the P=O stretching vibration. The P-O-C stretching vibrations would appear in the 1050-950 cm⁻¹ region. The C-O-C stretching of the ether linkage would be observed around 1120 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be present in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the phosphate group, which may be weak in the IR spectrum, would likely show a strong band in the Raman spectrum.

Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2850-3000 | Medium-Strong |

| P=O Stretch | 1100-1250 | Very Strong |

| C-O-C Stretch | ~1120 | Strong |

Mechanistic Studies of Dipotassium 2 Butoxyethyl Phosphate in Chemical Systems

Catalytic Activity Investigations

There is currently a lack of specific research data on the catalytic activity of Dipotassium (B57713) 2-butoxyethyl phosphate (B84403). While organophosphates can be involved in various chemical transformations, dedicated studies elucidating the catalytic potential and mechanisms of this specific compound are not available in the reviewed literature.

Role in Emulsification and Dispersion Mechanisms

The role of Dipotassium 2-butoxyethyl phosphate in emulsification and dispersion is an area that warrants further investigation. Although related phosphate salts, such as dipotassium phosphate, are utilized as emulsifying and stabilizing agents in various applications, specific studies detailing the mechanisms by which this compound stabilizes emulsions are not presently available. The structure of the molecule, featuring a polar phosphate head and a nonpolar butoxyethyl tail, suggests potential surfactant properties, but empirical data on its performance and the specific interactions at the oil-water interface are needed for a thorough understanding.

Interactions with Inorganic and Organic Substrates

Detailed research on the specific interactions of this compound with a range of inorganic and organic substrates has not been extensively documented. Understanding these interactions is crucial for predicting its behavior in various chemical systems, from its potential as a corrosion inhibitor on metal surfaces to its compatibility and reactivity with different organic molecules in formulations. Without dedicated studies, any discussion on its substrate interactions would be speculative and based on the general behavior of related organophosphate compounds.

Theoretical and Computational Chemistry Approaches for Dipotassium 2 Butoxyethyl Phosphate

Quantum Chemical Calculations of Molecular Conformation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional structures of a molecule and the energy barriers between different conformations. For the 2-butoxyethyl phosphate (B84403) anion, such calculations would typically be performed using methods like Density Functional Theory (DFT) or semi-empirical methods like PM3. researchgate.net These calculations help in understanding the intrinsic properties of the molecule, which in turn govern its macroscopic behavior.

The conformation of the 2-butoxyethyl phosphate anion is primarily determined by the rotational barriers around its single bonds. Key dihedral angles, such as those in the butoxy group and the phosphate ester linkage, would be systematically varied to map out the potential energy surface and identify the global and local energy minima. It is expected that the lowest energy conformer would adopt a staggered arrangement to minimize steric hindrance. The ether linkage introduces additional flexibility, and its orientation relative to the alkyl chain and the phosphate headgroup is crucial.

Computational studies on similar organophosphate compounds suggest that the HOMO-LUMO energy gap is a significant parameter. nih.gov This gap provides insights into the chemical reactivity and stability of the molecule. For the 2-butoxyethyl phosphate anion, the Highest Occupied Molecular Orbital (HOMO) would likely be localized on the oxygen atoms of the phosphate group, indicating their nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the molecule, and its energy would be an indicator of the molecule's ability to accept electrons.

Table 1: Hypothetical Conformational Data for 2-Butoxyethyl Phosphate Anion

| Parameter | Hypothetical Value Range | Significance |

| Dihedral Angle (C-C-O-C) | 60° - 180° | Determines the orientation of the butoxy tail. |

| Dihedral Angle (O-C-C-O) | 60° - 180° | Influences the flexibility of the ether linkage. |

| Dihedral Angle (C-O-P-O) | 120° - 180° | Governs the orientation of the phosphate headgroup relative to the tail. |

| HOMO-LUMO Gap | 4 - 6 eV | Indicates chemical stability and reactivity. |

Note: The values in this table are hypothetical and based on typical ranges for similar molecules. Specific values for 2-butoxyethyl phosphate would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of surfactants at interfaces, such as the air-water or oil-water interface. arxiv.orgnih.gov These simulations can provide a microscopic view of the adsorption process, the structure of the interfacial layer, and the resulting changes in interfacial properties. researchgate.net For Dipotassium (B57713) 2-butoxyethyl phosphate, MD simulations would typically employ a force field like GAFF (General Amber Force Field) or CHARMM to describe the interactions between the surfactant molecules, water, and any present oil phase. rsc.org

Simulations of similar alkyl ether phosphate surfactants at an oil-water interface reveal that these molecules orient themselves with the hydrophilic phosphate headgroup in the aqueous phase and the hydrophobic butoxyethyl tail in the oil phase. nih.govnih.gov The presence of the ether oxygen in the tail can lead to a more looped or bent conformation at the interface compared to a simple alkyl phosphate. The potassium counterions would be located in the aqueous phase, near the negatively charged phosphate headgroups, forming an electrical double layer. nih.gov

Key parameters that can be extracted from MD simulations include the interfacial tension (IFT), the density profile of the system components across the interface, and the order parameter of the surfactant tails. The IFT is a measure of the energy of the interface, and its reduction upon surfactant adsorption is a primary indicator of surfactant efficiency. nih.gov The density profile shows the distribution of water, oil, and surfactant molecules, revealing the thickness and structure of the interfacial region. mdpi.com The order parameter quantifies the alignment of the surfactant tails, indicating how ordered or disordered the interfacial layer is.

Table 2: Expected Outcomes from MD Simulations of Dipotassium 2-Butoxyethyl Phosphate at an Oil-Water Interface

| Simulation Output | Expected Trend/Observation | Significance |

| Interfacial Tension (IFT) | Significant reduction with increasing surfactant concentration. | Quantifies the effectiveness of the surfactant in reducing interfacial energy. |

| Surfactant Density Profile | Peak at the oil-water interface, with the phosphate group in water and the butoxyethyl group in oil. | Confirms the amphiphilic nature and shows the location of the surfactant. |

| Water and Oil Density Profiles | Shows a diffuse interface, with some interpenetration of the two phases due to the presence of the surfactant. | Indicates the extent of mixing and the formation of a microemulsion. |

| Potassium Ion Distribution | Concentrated near the phosphate headgroups in the aqueous phase. | Illustrates the formation of the electrical double layer. |

| Tail Order Parameter | Lower than for a corresponding simple alkyl phosphate, indicating a more disordered and flexible tail conformation. | Reflects the influence of the ether linkage on the packing at the interface. |

Note: The trends described are based on general principles of surfactant behavior and findings for analogous systems.

Structure-Activity Relationship Modeling (excluding biological activity)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the molecular structure of a compound with its macroscopic properties or activities. nih.gov For this compound, SAR/QSAR studies, excluding biological activity, would focus on its performance in industrial applications such as emulsification, dispersion, and corrosion inhibition. researchgate.net

These models are typically built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to find a mathematical equation that relates these descriptors to the observed activity. researchgate.net For organophosphate surfactants, relevant descriptors could include the hydrophilic-lipophilic balance (HLB), molecular volume, surface area, and electronic properties derived from quantum chemical calculations like the HOMO-LUMO gap. nih.gov

For this compound, a SAR analysis would consider how variations in its structure, such as changing the length of the alkyl chain or the nature of the ether linkage, would affect its performance. For instance, increasing the length of the alkyl chain would likely decrease its water solubility and increase its oil solubility, thereby affecting its emulsifying properties. The presence of the ether group is known to improve salt tolerance and can influence the stability of emulsions. mdpi.com

Table 3: Potential Structure-Activity Relationships for this compound

| Structural Feature | Predicted Impact on Activity | Relevant Application |

| Butoxyethyl Tail | The combination of a butyl group and an ethylene (B1197577) oxide unit provides a balance of hydrophobic and hydrophilic character. | Emulsification, Detergency |

| Phosphate Headgroup | The anionic phosphate group provides strong hydrophilicity and the potential for interaction with metal surfaces. | Dispersion, Corrosion Inhibition |

| Potassium Counterion | Influences solubility and the properties of the electrical double layer at interfaces. | Formulation Stability |

| Ether Linkage | Increases water solubility compared to a simple alkyl phosphate and can improve performance in high salinity conditions. | Hard Water Tolerance |

Note: These relationships are predictive and based on established principles of surfactant chemistry.

Environmental Degradation Pathways of Dipotassium 2 Butoxyethyl Phosphate

Abiotic Transformation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For organophosphate esters like the 2-butoxyethyl phosphate (B84403) moiety, key abiotic mechanisms include hydrolysis and photolysis.

Hydrolysis: The ester linkages in phosphate esters are susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is influenced by pH and temperature. While specific data for Dipotassium (B57713) 2-butoxyethyl phosphate is limited, research on TBOEP indicates that it is relatively stable to hydrolysis under neutral and acidic conditions. However, under alkaline conditions, the rate of hydrolysis can increase. The process typically involves the cleavage of the phosphate ester bond, leading to the formation of alcohols and phosphoric acid derivatives.

Photolysis: Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The effectiveness of photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths. Studies on TBOEP suggest that direct photolysis in aqueous environments is not a major degradation pathway. However, indirect photolysis, mediated by other substances in the water such as hydroxyl radicals, can contribute to its transformation.

In a study investigating the electrochemical oxidation of TBOEP in aquatic media, it was found that indirect degradation through hydroxyl radicals (•OH) was the primary mechanism, accounting for up to 93.8% of the degradation. nih.gov This process involves bond breaking, hydroxylation, and oxidation. nih.gov The presence of substances like chloride, nitrate, bicarbonate, and humic acid can inhibit the degradation of TBOEP. nih.gov

Biotic Degradation Processes in Aquatic and Terrestrial Environments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a significant pathway for the removal of organophosphate esters from the environment.

Aquatic Environments: In aquatic ecosystems, microorganisms play a crucial role in the degradation of 2-butoxyethyl phosphate compounds. Studies on TBOEP have shown that it can be biodegraded by bacterial enrichment cultures under aerobic conditions. One study reported that an enrichment culture degraded 5 mg/L of TBOEP following first-order kinetics. researchgate.net The half-life of TBEP in estuarine water has been estimated to be approximately 50 days. ecetoc.org The degradation primarily occurs through the cleavage of the ether bond and hydrolysis of the phosphoester bond. researchgate.net While TBOEP exposure did not significantly alter the microbial community composition at the phylum level, it did cause substantial changes in bacterial abundance at the genus level. nih.gov

Terrestrial Environments: In soil and sediment, both aerobic and anaerobic microorganisms contribute to the degradation of organophosphate esters. The high soil sorption coefficient of TBOEP suggests that it will likely be found in soil and sediment. ecetoc.org Earthworms have been shown to enhance the bioremediation of soil contaminated with TBOEP by facilitating the release of degrading microbes. sigmaaldrich.com Di-organophosphate esters (di-OPEs), which are degradation products of tri-organophosphate esters (tri-OPEs) like TBOEP, are often found in urban park soils, indicating that degradation of the parent compounds is occurring. researchgate.net

Metabolite Identification and Persistence Studies

Metabolite Identification: The primary metabolites of TBOEP are formed through the hydroxylation of the butoxyethyl chain and the hydrolysis of the ester bonds. In human metabolism studies, which can provide insights into environmental degradation pathways, three main metabolites of TBOEP have been identified in urine: bis(2-butoxyethyl) phosphate (BBOEP), bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP), and a hydroxylated metabolite of TBOEP. nih.govresearchgate.net

Electrochemical oxidation studies of TBOEP in aquatic media have identified a total of 13 intermediates. nih.gov The main degradation pathways proposed were bond breaking, hydroxylation, and oxidation. nih.gov Key transformation products included bis(2-butoxyethyl) hydroxyethyl (B10761427) phosphate, 2-butoxyethyl bis(2-hydroxyethyl) phosphate, and 2-butoxyethyl (2-hydroxyethyl) hydrogen phosphate, indicating that ether bond cleavage is a major degradation route. researchgate.net

Emerging Research Applications of Dipotassium 2 Butoxyethyl Phosphate Focus on Chemical Processes and Materials

Application as a Coupling Agent in Advanced Formulations

The amphiphilic nature of dipotassium (B57713) 2-butoxyethyl phosphate (B84403), possessing both a water-soluble ionic phosphate head and a moderately nonpolar butoxyethyl tail, makes it a candidate for use as a coupling agent in complex formulations. Coupling agents are crucial for improving the compatibility and adhesion between dissimilar materials, such as organic polymers and inorganic fillers or pigments.

In advanced formulations like coatings, adhesives, and sealants, dipotassium 2-butoxyethyl phosphate can theoretically enhance the dispersion and stabilization of solid particles in a liquid matrix. The phosphate group can adsorb onto the surface of inorganic particles, while the butoxyethyl group extends into the organic binder, creating a stable bridge between the two phases. This can lead to improved product performance, including better pigment distribution, enhanced adhesion to substrates, and increased mechanical strength of the final material.

Research into related phosphate esters has demonstrated their effectiveness as coupling agents. For instance, various organophosphate compounds are utilized to improve the compatibility of fillers in polymer composites, leading to materials with enhanced properties. While specific research on this compound as a coupling agent is not widely published, its structural similarities to known coupling agents suggest a promising area for future investigation.

Table 1: Potential Effects of this compound as a Coupling Agent

| Property Enhanced | Mechanism of Action | Potential Application Area |

| Pigment Dispersion | Adsorption of phosphate groups onto pigment surfaces, with the butoxyethyl tail providing steric stabilization. | Paints and Coatings |

| Filler/Matrix Adhesion | Formation of a chemical bridge between inorganic fillers and organic polymer matrices. | Polymer Composites |

| Wetting of Surfaces | Reduction of interfacial tension between liquids and solid surfaces. | Adhesives and Sealants |

Polymerization Co-Formulant Research

In the field of polymerization, co-formulants play a critical role in controlling reaction kinetics, stabilizing the resulting polymer, and imparting desired properties to the final product. This compound is being explored as a potential co-formulant in emulsion polymerization processes.

In emulsion polymerization, surfactants are essential for creating and stabilizing the monomer droplets and the resulting polymer latex. The structure of this compound suggests it could function as an effective anionic surfactant. Its ability to reduce surface tension can facilitate the formation of stable emulsions, leading to better control over particle size and distribution in the final polymer dispersion.

Furthermore, the incorporation of phosphate groups into the polymer backbone or as a surface-active agent on the latex particles can enhance the properties of the resulting polymer. For example, the presence of phosphate moieties can improve adhesion, flame retardancy, and colloidal stability. While research is ongoing, the use of phosphate-containing monomers and surfactants in polymerization is a well-established strategy for producing high-performance polymers.

Role in Advanced Materials Science (e.g., surface modifiers, stabilizers)

The unique properties of this compound also position it as a compound of interest in the broader field of materials science, particularly as a surface modifier and stabilizer.

As a surface modifier , it can be used to alter the surface properties of various materials. For example, treating a metal surface with a solution of this compound could lead to the formation of a thin, protective phosphate layer, enhancing corrosion resistance. The butoxyethyl group could also impart a degree of hydrophobicity to the surface, which could be beneficial in applications requiring water repellency.

As a stabilizer , this compound can prevent the agglomeration of particles in liquid dispersions, which is critical in the formulation of products such as inks, paints, and ceramics. The electrostatic repulsion provided by the charged phosphate groups, combined with the steric hindrance from the butoxyethyl chains, can lead to long-term stability of these formulations. The related compound, tris(2-butoxyethyl) phosphate (TBEP), is known for its use as a plasticizer and flame retardant, indicating that the butoxyethyl phosphate structure can contribute to material stability under various conditions. unilongmaterial.com

Table 2: Research Directions in Materials Science for this compound

| Application | Function | Potential Benefit |

| Anti-Corrosion Coatings | Surface Modifier | Forms a protective phosphate layer on metal surfaces. |

| Pigment Stabilization | Stabilizer | Prevents agglomeration of pigment particles in paints and inks. |

| Polymer Additive | Stabilizer/Modifier | May enhance thermal stability and flame retardancy. |

Future Research Directions for Dipotassium 2 Butoxyethyl Phosphate

Exploration of Structure-Function Relationships

The functionality of phosphate (B84403) esters is intrinsically linked to their molecular structure. rsc.orgacs.org For dipotassium (B57713) 2-butoxyethyl phosphate, a systematic exploration of its structure-function relationships is a key avenue for future research. This involves investigating how modifications to its chemical structure influence its physical and chemical properties, such as solubility, stability, and reactivity.

Research in this area should focus on synthesizing and characterizing a series of analogues. By altering the length of the alkyl chain (e.g., replacing the butyl group with ethyl or hexyl groups) or modifying the ether linkage, researchers can probe the role of the butoxyethyl group. The reactivity of phosphate esters is sensitive to changes in both the nucleophile and the leaving group. rsc.org Studies on related phosphate esters have shown that even subtle changes, such as the length of an alkyl chain, can significantly impact properties like surface activity and anchoring ability on substrates. researchgate.net

Furthermore, the reactivity of the phosphate center itself is a critical area of study. The interaction of the phosphate group with various substrates and its catalytic potential could be explored. The reactivity of triesters with nucleophiles is known to be sensitive to changes in both the nucleophile and the leaving group. rsc.org Understanding these relationships will enable the rational design of molecules with tailored properties for specific applications, such as novel surfactants, coating agents, or catalysts. researchgate.netrsc.org

Development of Novel Analytical Probes

The ability to accurately and efficiently detect and quantify dipotassium 2-butoxyethyl phosphate is essential for both research and potential industrial applications. While standard laboratory methods like chromatography exist for organophosphates, there is a growing need for rapid, portable, and real-time monitoring technologies. nsf.govrsc.org Future research should therefore focus on the development of novel analytical probes specifically for this compound.

Promising areas of investigation include electrochemical sensors and fluorescence-based biosensors. nsf.govrsc.orgnih.gov For instance, electrochemical sensors using working electrodes functionalized with nanoparticles that have an affinity for organophosphate groups have shown potential for detecting related compounds. nsf.gov Another approach involves fluorescence spectroscopy, which can detect the binding of organophosphates to specific enzymes, allowing for quantitative identification at very low concentrations. nih.gov The development of biosensors that combine a stable biological receptor with fluorescence technology is a particularly promising framework. nih.gov

Research could also explore the use of nanosize-metal-organic frameworks (MOFs) as sensing platforms. oiccpress.com MOF-based sensors offer tunable properties and have been investigated for the selective and sensitive detection of other organophosphorus pesticides through fluorescent, colorimetric, or electrochemical methods. oiccpress.com The development of such advanced analytical tools would facilitate not only quality control in synthesis but also environmental monitoring if required.

Table 1: Comparison of Modern Analytical Techniques for Organophosphate Detection

| Technique | Principle | Potential Advantages for this compound | Key Research Focus | Citations |

|---|---|---|---|---|

| Electrochemical Sensors | Amperometric determination based on the formation of a complex between the sensor surface (e.g., copper nanoparticles) and the phosphate group. | Portability, potential for in-situ and real-time monitoring, cost-effectiveness compared to lab methods. | Fabricating stable and selective electrode materials; optimizing sensor for aqueous environments. | nsf.gov |

| Fluorescence Biosensors | Exploits high-affinity binding of the compound to a bioreceptor (e.g., an enzyme), causing a measurable change in fluorescence. | High sensitivity (nano- to picomolar concentrations), immediate and quantitative identification. | Identifying suitable enzymes or bio-receptors with high affinity; designing robust sensor frameworks. | nih.gov |

| Strip Biosensors | Enzyme (e.g., AChE) encapsulated in a hydrogel film on a pH test strip. Inhibition of enzyme activity by the compound leads to a visual color change. | Simplicity, time efficiency, high stability for long-term storage, visual detection without complex instrumentation. | Enhancing stability and sensitivity of the encapsulated enzyme; demonstrating applicability in complex samples. | rsc.org |

| Nanosize-MOF Sensors | Utilizes the tunable and versatile properties of metal-organic frameworks for selective analyte binding, detected via fluorescence, colorimetry, etc. | High selectivity and sensitivity, tunable structural design for specific target molecules. | Designing MOF structures with specific affinity for the 2-butoxyethyl phosphate moiety. | oiccpress.com |

Sustainable Chemical Synthesis of Related Phosphates

The traditional synthesis of phosphate esters can involve harsh reagents and produce significant waste. google.com A critical direction for future research is the development of sustainable, or "green," chemical synthesis routes for this compound and related compounds. This aligns with the broader push in chemistry towards more environmentally benign processes.

Key areas for investigation include the use of novel catalysts and reaction media. For example, photoredox catalysis, which uses light to drive chemical reactions, has been successfully employed for the synthesis of organophosphinates without the need for transition-metal catalysts. organic-chemistry.org Another approach involves using dimethyl sulfoxide (B87167) (DMSO) as a catalyst for P-O bond formation under mild, metal-free conditions. organic-chemistry.org

Furthermore, developing processes that improve atom economy and reduce byproducts is crucial. One patented method for synthesizing alkyl phosphate monoesters highlights a process where the only byproduct is water, resulting in a greener and more economical route. google.com Research into one-pot or multi-step, single-purification processes, such as the selective three-step substitution transesterification starting from tris(2,2,2-trifluoroethyl) phosphate, could also lead to more efficient and sustainable production methods for a variety of phosphate esters. organic-chemistry.org Applying these principles to the synthesis of this compound would not only reduce the environmental impact but also potentially lower production costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dipotassium 2-butoxyethyl phosphate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves reacting 2-butoxyethanol with a phosphate source under alkaline conditions. For analogous potassium phosphate derivatives, a stoichiometric reaction between 2-butoxyethanol and potassium hydroxide is followed by the addition of a phosphorylating agent (e.g., phosphorus oxychloride or phosphoric acid derivatives). Key parameters include maintaining a temperature below 10°C during exothermic steps, as seen in the synthesis of potassium 2-butoxyethylxanthate . Purification via vacuum filtration and solvent washing (e.g., diethyl ether) is critical to isolate the product.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- FTIR : Identify phosphate (P=O stretch ~1250 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.

- NMR : ¹H NMR for alkyl chain protons (δ 0.8–1.7 ppm for butoxy groups) and ³¹P NMR for phosphate resonance (δ −1 to +5 ppm).

- Elemental Analysis : Confirm K and P content (e.g., theoretical K: ~20%, P: ~10%).

- HPLC-MS : For purity assessment using reverse-phase columns and ESI-MS in negative ion mode .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility Testing : Prepare saturated solutions in water, ethanol, and hexane at 25°C. Centrifuge and quantify dissolved compound via gravimetry or UV-Vis (λ = 210–220 nm for phosphate absorption).

- Stability Studies : Monitor hydrolysis in buffers (pH 2–12) at 40°C over 7 days using HPLC. Phosphate esters generally degrade faster under acidic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Data Reconciliation : Compare experimental conditions (e.g., ionic strength, counterions). For example, dibutyl propylphosphonate shows variable solubility due to alkyl chain packing .

- Computational Modeling : Use COSMO-RS to predict solubility based on molecular volume and polarity. Validate with experimental data .

Q. How does this compound interact with transition metals in aqueous solutions, and what are the implications for catalysis or environmental chemistry?

- Methodological Answer :

- Complexation Studies : Titrate metal salts (e.g., Fe²⁺, Cu²⁺) into phosphate solutions. Monitor via UV-Vis (ligand-to-metal charge transfer bands) or cyclic voltammetry. For example, [Fe(2-BuoEtxant)₂] complexes form octahedral geometries with distinct redox potentials .

- Environmental Impact : Assess metal leaching in soil using ICP-MS. Phosphate esters can act as chelators, altering metal bioavailability .

Q. What advanced techniques quantify trace degradation products of this compound in environmental matrices?

- Methodological Answer :

- LC-QTOF-MS : Identify hydrolyzed products (e.g., 2-butoxyethanol, inorganic phosphate) with high-resolution mass accuracy.

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways via MS/MS fragmentation .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.